molecular formula C6H9N2O2P B1208301 Phenyl phosphorodiamidate CAS No. 7450-69-3

Phenyl phosphorodiamidate

Cat. No. B1208301
Key on ui cas rn: 7450-69-3
M. Wt: 172.12 g/mol
InChI Key: AYRRNFHDJUXLEQ-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

A mixture of 6-methyl-5-phenyl-2-pyridone (12.0 grams) and phenylphosphorodiamidate (14.4 grams) in 300 ml diphenyl ether was heated for 19-20 hours at approximately 220°-225° [250]° C. After cooling, the reaction mixture was chromatographed over silica gel with ethyl acetate. A total of 0.8 gram, of desired product was collected and recrystallized from dichloromethane/petroleum ether, m.p. 110°-113° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=O)[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(OP(N)([NH2:24])=O)C=CC=CC=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][C:2]1[N:7]=[C:6]([NH2:24])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=C(C=CC(N1)=O)C1=CC=CC=C1
Name
Quantity
14.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OP(=O)(N)N
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 19-20 hours at approximately 220°-225° [250]° C
Duration
19.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was chromatographed over silica gel with ethyl acetate
CUSTOM
Type
CUSTOM
Details
A total of 0.8 gram, of desired product was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from dichloromethane/petroleum ether, m.p. 110°-113° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=N1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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